molecular formula C18H13N3O3S B2988359 N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851977-98-5

N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No. B2988359
CAS RN: 851977-98-5
M. Wt: 351.38
InChI Key: XZNZINRCDUVBMG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular and antitumor activities .


Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Synthesis and Microbial Activity

The synthesis of N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide derivatives has been explored with a focus on their potential microbial activities. These derivatives have been tested against various bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans. The use of microwave irradiation has shown to increase the reaction rate and yield of these compounds, suggesting a promising method for their efficient synthesis (Mostafa, El-Salam, & Alothman, 2013).

Antimicrobial and Antioxidant Activities

Research on derivatives of N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has also focused on their antimicrobial and antioxidant properties. The development of these compounds involves environmentally benign procedures and the use of microwave irradiation for better yields. Some of these compounds have exhibited significant antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).

Synthesis and Characterisation of Hybrid Molecules

Hybrid molecules combining the structure of N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide with other pharmacophoric elements have been synthesized. These studies involve characterizing the chemical and physical properties of the new compounds, which could lead to the discovery of novel drugs with enhanced biological activities (Yılmaz & Menteşe, 2017).

DNA Interaction Studies

Investigations into the interaction of N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide derivatives with DNA have been conducted. These studies aim to understand the binding mechanisms of these compounds to DNA, which is crucial for developing potential therapeutic agents. The DNA interaction capabilities of such compounds could lead to their application in the treatment of genetic disorders or as tools in molecular biology (Ismail, Booysen, & Akerman, 2017).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including structures similar to N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide, have been synthesized for the purpose of detecting cyanide anions. These compounds can recognize cyanide anions through specific chemical reactions, showcasing their potential as chemosensors. This application is particularly relevant for environmental monitoring and the detection of hazardous substances (Wang et al., 2015).

properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-15-16(10)19-18(25-15)21-20-17(23)14-9-12(22)11-6-2-3-7-13(11)24-14/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZINRCDUVBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

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